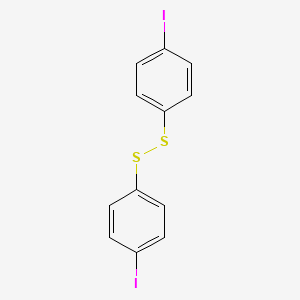

1-Iodo-4-((4-iodophenyl)dithio)benzene

Description

1-Iodo-4-((4-iodophenyl)dithio)benzene is a diaryl disulfide compound featuring two iodinated phenyl groups connected via a dithio (–S–S–) bridge. This structure combines the electron-withdrawing effects of iodine substituents with the redox-active disulfide bond, making it relevant in materials science, catalysis, and organic synthesis. Its synthesis requires precise control to avoid side reactions due to the high reactivity of iodine and sulfur .

Properties

CAS No. |

6345-64-8 |

|---|---|

Molecular Formula |

C12H8I2S2 |

Molecular Weight |

470.1 g/mol |

IUPAC Name |

1-iodo-4-[(4-iodophenyl)disulfanyl]benzene |

InChI |

InChI=1S/C12H8I2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

HABDEXOINBJHPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1SSC2=CC=C(C=C2)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-Diiodobiphenyl (1-Iodo-4-(4-iodophenyl)benzene)

- Structure : Biphenyl core with iodine at the 4 and 4' positions.

- Key Differences : Lacks the dithio bridge, resulting in weaker redox activity.

- Reactivity : Primarily used in Ullmann or Suzuki couplings due to the aryl iodide groups. The absence of sulfur limits its utility in disulfide exchange reactions .

- Applications : Intermediate in cross-coupling reactions for pharmaceuticals and liquid crystals.

1-Iodo-4-(trifluoromethyl)benzene

- Structure : Single iodophenyl ring with a para-trifluoromethyl (–CF₃) group.

- Key Differences : –CF₃ is strongly electron-withdrawing, whereas the dithio bridge in the target compound offers dual functionality (redox activity and halogen bonding).

- Reactivity : Superior in Suzuki-Miyaura couplings due to –CF₃’s electron-withdrawing nature, accelerating oxidative addition .

- Applications : Building block for agrochemicals and fluorinated polymers.

Iodobenzo[b]thiophenes

- Structure : Benzene fused to a thiophene ring with iodine substituents.

- Key Differences : The fused heterocyclic system contrasts with the linear diaryl disulfide structure.

- Reactivity : Susceptible to electrophilic substitution at sulfur, unlike the disulfide bond in 1-iodo-4-((4-iodophenyl)dithio)benzene, which undergoes reductive cleavage .

- Applications : Optoelectronic materials and ligands for metal complexes.

1-Iodo-4-(phenylethynyl)benzene

- Structure : Ethynyl (–C≡C–) linkage between iodophenyl and phenyl groups.

- Key Differences : The rigid ethynyl spacer vs. flexible dithio bridge.

- Reactivity : Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition), while dithio bonds support dynamic covalent chemistry .

- Applications : Molecular wires and π-conjugated polymers.

Comparative Data Table

| Compound | Functional Group | Key Reactivity | Applications |

|---|---|---|---|

| This compound | –S–S– bridge | Reductive cleavage, halogen bonding | Redox-active polymers, drug delivery |

| 4,4'-Diiodobiphenyl | –I substituents | Cross-coupling (Ullmann, Suzuki) | Pharmaceuticals, liquid crystals |

| 1-Iodo-4-(trifluoromethyl)benzene | –CF₃ substituent | Oxidative addition in couplings | Fluorinated agrochemicals |

| Iodobenzo[b]thiophenes | Fused thiophene ring | Electrophilic substitution | Optoelectronics, catalysis |

| 1-Iodo-4-(phenylethynyl)benzene | –C≡C– spacer | Click chemistry, π-conjugation | Molecular electronics |

Research Findings and Trends

- Synthetic Challenges : The dithio bridge in this compound necessitates inert conditions to prevent premature S–S bond cleavage, unlike more stable linkages like ethynyl or biphenyl .

- Electronic Effects : The iodine substituents enhance oxidative stability, while the disulfide bond enables stimuli-responsive behavior (e.g., pH- or light-triggered degradation) .

- Catalytic Utility : Unlike 1-iodo-4-(trifluoromethyl)benzene, which excels in cross-coupling, the target compound’s disulfide bridge is under exploration for radical-initiated polymerizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.